![molecular formula C14H19N3OS2 B2553862 3-[3-(哌啶-1-基)丙基]-2-硫代-2,3-二氢噻吩并[3,2-d]嘧啶-4(1H)-酮 CAS No. 688338-94-5](/img/structure/B2553862.png)

3-[3-(哌啶-1-基)丙基]-2-硫代-2,3-二氢噻吩并[3,2-d]嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

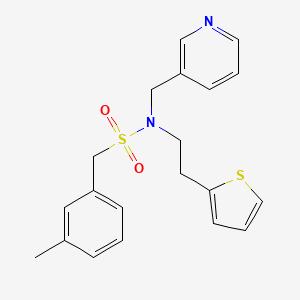

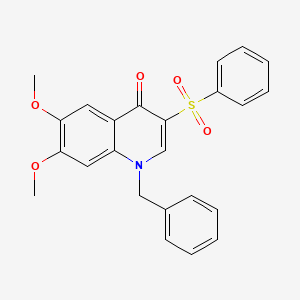

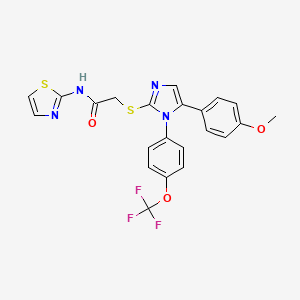

Anti-Cancer Activities

The compound under discussion, 3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, is structurally related to a class of compounds that have shown significant anti-cancer activities. Specifically, 1,3-dialkylated-pyrimidin-2,4-diones with piperidine or pyrrolidine groups and benzoyl or benzyl groups attached to the pyrimidine ring have been found to be active against a variety of human tumor cell lines. The structure-activity relationship studies suggest that these groups contribute to the anti-cancer properties of these molecules .

Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, a one-pot, three-component synthesis method has been described for a similar compound, 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one, using 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid as a catalyst. This method emphasizes the ease of synthesis and potential for structural modifications .

Molecular Structure Analysis

The molecular structure of related thieno[3,2-d]pyrimidin-4(1H)-one derivatives has been extensively studied. For example, the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine has been crystallized, revealing an intricate network of hydrogen bonds that stabilize the structure. This study provides insights into the potential intermolecular interactions that could influence the biological activity of these compounds .

Chemical Reactions Analysis

The reactivity of similar pyrimidinone derivatives has been explored in the context of their anti-angiogenic and DNA cleavage activities. Piperidine derivatives have been shown to block the formation of blood vessels in vivo and exhibit DNA binding and cleavage abilities. The presence of electron-donating and withdrawing groups on the phenyl ring of the side chain appears to modulate their potency as anticancer agents .

Physical and Chemical Properties Analysis

Computational studies on related compounds have indicated suitable physicochemical properties, drug-likeliness features, and good oral bioavailability. These studies are crucial for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents .

科学研究应用

抗血管生成和DNA切割活性

一系列新型哌啶衍生物表现出显着的抗血管生成和DNA切割活性。这些化合物有效地阻止了体内血管的形成,并在DNA结合/切割检测中表现出不同的迁移和条带强度。特定位置上的给电子和吸电子基团的存在可能会决定它们作为抗癌剂的效力,同时发挥抗血管生成和细胞毒性作用(Vinaya Kambappa等,2017)。

硫代-四氢-嘧啶酮的合成

一种合成4-(4-(哌啶-1-基)苯基)-2-硫代-1,2,3,4-四氢-5H-色烯并[4,3-d]嘧啶-5-酮的方法已经传达,突出了它的新颖性和潜在应用。该化合物通过一步反应制备,涉及4-羟基-香豆素、4-哌啶苯甲醛和硫脲,以对甲苯磺酸为催化剂。计算研究表明,合成的化合物具有合适的理化性质、类药物特征和良好的口服生物利用度(Hamdy Khamees Thabet等,2022)。

新型合成方法

5,8-二氨基-取代吡喃并[4″,3″:4′,5′]吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和吡啶并[4′,5′:4,5]噻吩并[2,3-c]异喹啉的合成是通过乙基1-氨基衍生物与苯甲酰异硫氰酸酯反应实现的。这一过程导致了具有潜在治疗应用的化合物的形成,突出了合成复杂分子结构的创新方法(E. Paronikyan等,2016)。

反应研究

相关嘧啶酮化合物与胺反应的研究表明,伯胺可以打开特定的环结构,并取代嘧啶环中的基团,表明这些化合物的化学多功能性和反应性(V. Yakubkene和P. Vainilavichyus,1998)。

未来方向

属性

IUPAC Name |

3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS2/c18-13-12-11(5-10-20-12)15-14(19)17(13)9-4-8-16-6-2-1-3-7-16/h5,10H,1-4,6-9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAOXINQQDMNRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2C(=O)C3=C(C=CS3)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)

![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)

![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)

![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)

![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)